molecular formula C11H12O2 B1148325 (E)-2-(Furan-2-ylmethylene)cyclohexanone CAS No. 136118-15-5

(E)-2-(Furan-2-ylmethylene)cyclohexanone

Cat. No. B1148325
CAS RN: 136118-15-5
M. Wt: 176.21178
InChI Key:
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Description

Synthesis Analysis

The synthesis of furan derivatives, including (E)-2-(Furan-2-ylmethylene)cyclohexanone, often involves one-step reactions between furan and cyclohexanone or similar compounds. For instance, a type II photoinitiator containing a furan structure, 2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC), was synthesized via a one-step reaction demonstrating the compound's potential in photopolymerization applications due to its large conjugation structure (Li et al., 2019). This synthesis route highlights the compound's utility in creating materials sensitive to visible light, such as in 3D printing materials.

Molecular Structure Analysis

The molecular structure of (E)-2-(Furan-2-ylmethylene)cyclohexanone and its derivatives has been a subject of extensive analysis. X-ray diffraction studies have been employed to determine the configuration and conformation of related compounds, revealing insights into their structural characteristics (Golikov et al., 2006). These studies help in understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

(E)-2-(Furan-2-ylmethylene)cyclohexanone participates in various chemical reactions, indicating its versatility. For example, its involvement in photoinitiated polymerization demonstrates its potential as a photoinitiator in creating polymers (Li et al., 2019). Additionally, its autocondensation reactions have been studied, leading to the formation of different furan derivatives, showcasing its utility in synthetic organic chemistry (Svetozarskii et al., 1964).

Physical Properties Analysis

The physical properties of (E)-2-(Furan-2-ylmethylene)cyclohexanone and its derivatives, such as crystallizability and thermal behavior, have been the subject of research. These studies have implications for the compound's application in materials science, particularly in the development of polymers with specific thermal and mechanical characteristics (Wang et al., 2016).

Chemical Properties Analysis

The chemical properties of (E)-2-(Furan-2-ylmethylene)cyclohexanone, such as its reactivity in cycloaddition reactions and its role as a photoinitiator, have been extensively studied. These properties are critical for its application in synthetic chemistry and materials science, providing insights into its potential use in creating new materials and compounds (Li et al., 2019).

Scientific Research Applications

  • Use in Photopolymerization for 3D Printing : A study by Li et al. (2019) discussed the synthesis of a type II photoinitiator containing the furan structure, which showed potential for use in light-color materials with visible light photopolymerization, such as 3D photopolymerization printing material with long wavelength LED lamps (Li et al., 2019).

  • Transformation into Oxazinone and Pyrimidinone Heterocycles : Hashem et al. (2017) explored the conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives, indicating its utility in synthesizing complex heterocyclic structures (Hashem et al., 2017).

  • Formation of Furan Derivatives : Svetozarskii et al. (1964) demonstrated the formation of furan derivatives, including 1,2,3,4,6,7,8,9-octahydrodibenzofuran, as products of intramolecular rearrangement of 2-cyclohexylidenecyclohexanone (Svetozarskii et al., 1964).

  • Green Corrosion Inhibitors : Guimarães et al. (2020) evaluated nitrogenated derivatives of furfural, including (E)-2-(Furan-2-ylmethylene)cyclohexanone, as corrosion inhibitors for mild steel in HCl solution, indicating its application in corrosion protection (Guimarães et al., 2020).

  • Enantioselective Ene-Reduction by Fungi : Jimenez et al. (2019) reported the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl) propanamide by marine and terrestrial fungi, showcasing its potential in green organic chemistry (Jimenez et al., 2019).

  • Catalytic Oxidation Reactions : Modi et al. (2014) investigated zeolite-Y-based hybrid nanocatalysts for catalytic oxidation reactions, involving transition metal complexes of (E)-2-(Furan-2-ylmethylene)cyclohexanone, highlighting its role in catalysis (Modi et al., 2014).

  • Polymer Modification : Wang et al. (2016) synthesized a series of copolyesters incorporating furan derivatives, indicating the utility of this compound in polymer science (Wang et al., 2016).

  • Photoinduced Direct Oxidative Annulation : Zhang et al. (2017) explored the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, demonstrating the compound's relevance in organic synthesis (Zhang et al., 2017).

Safety And Hazards

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properties

IUPAC Name

(2E)-2-(furan-2-ylmethylidene)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h3,5,7-8H,1-2,4,6H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLILSZDCLCSYMR-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CC2=CC=CO2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C/C2=CC=CO2)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furylmethylene)cyclohexanone

CAS RN

10496-51-2
Record name 2-(2-furfurylidene)cyclohexan-1-one
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